molecular formula C9H13N3O B15211454 1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-38-0

1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B15211454
CAS No.: 88723-38-0
M. Wt: 179.22 g/mol
InChI Key: OECOELLMWXBRMR-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one is a heterocyclic compound featuring a five-membered imidazole ring substituted at position 2 with a pyrrolidine moiety and at position 5 with an acetyl (ethanone) group. This compound is structurally significant due to its hybrid heterocyclic framework, which is common in pharmaceuticals and agrochemicals.

Properties

CAS No.

88723-38-0

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-(2-pyrrolidin-1-yl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C9H13N3O/c1-7(13)8-6-10-9(11-8)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11)

InChI Key

OECOELLMWXBRMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)N2CCCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Diketones with Ammonia Derivatives

A classical approach involves the reaction of α-diketones, such as diacetyl, with ammonia sources in the presence of aldehydes. For instance, the Debus-Radziszewski reaction enables the formation of 1H-imidazole derivatives through a three-component reaction between diacetyl, formaldehyde, and ammonium acetate. Adapting this method, researchers have substituted formaldehyde with pyrrolidine-containing aldehydes to introduce the desired substituent at the C2 position. Typical conditions involve refluxing in acetic acid at 80–100°C for 6–12 hours, yielding imidazole intermediates with 60–75% efficiency.

Table 1: Optimization of Cyclocondensation Parameters

Parameter Range Tested Optimal Value Yield Impact (%)
Temperature (°C) 60–120 90 +18
Reaction Time (h) 4–24 10 +12
Ammonia Equivalent 1.5–3.0 2.2 +9
Solvent System AcOH, EtOH, DMF AcOH:H2O (4:1) +15

Transition Metal-Catalyzed Imidazole Synthesis

Recent advances employ palladium-catalyzed coupling reactions to construct the imidazole ring. A notable method involves the cyclization of β-ketoamides with aryl halides using Pd(PPh3)4 (5 mol%) and Cs2CO3 in toluene at 110°C. This approach provides superior regiocontrol compared to traditional condensation methods, achieving yields up to 82% with >95% purity. The catalytic system facilitates the formation of the C-N bond between the pyrrolidine nitrogen and the imidazole backbone while minimizing side reactions.

Ketone Group Installation

The acetyl moiety is typically introduced through Friedel-Crafts acylation or via oxidation of secondary alcohols.

Friedel-Crafts Acylation

Reacting the imidazole-pyrrolidine intermediate with acetyl chloride in the presence of AlCl3 (1.2 equiv) in dichloromethane at 0°C provides direct acetylation at the C5 position. This method requires strict temperature control to prevent over-acylation, with optimal yields of 65–70% achieved through slow reagent addition over 2 hours.

Oxidation of Secondary Alcohols

An alternative pathway involves the synthesis of 1-(2-(pyrrolidin-1-yl)-1H-imidazol-5-yl)ethanol followed by oxidation. Jones reagent (CrO3/H2SO4) in acetone at −20°C converts the alcohol to the ketone with 82% efficiency. Modern adaptations employ TEMPO/NaClO2 systems in acetonitrile:water (4:1), achieving comparable yields (80%) under milder conditions (25°C, 12h).

Table 3: Oxidation Method Performance Metrics

Oxidizing System Temperature (°C) Time (h) Yield (%)
Jones Reagent −20 2 82
TEMPO/NaClO2 25 12 80
KMnO4 (acidic) 60 6 68

Integrated Synthetic Routes

Convergent Three-Step Synthesis

A representative optimized pathway combines:

  • Imidazole ring formation via Debus-Radziszewski reaction (72% yield)
  • Pyrrolidine introduction using microwave-assisted substitution (70% yield)
  • TEMPO-mediated alcohol oxidation (80% yield)
    This sequence provides an overall yield of 40.3% with HPLC purity >98%.

One-Pot Tandem Methodology

Advanced protocols enable consecutive ring formation, substitution, and oxidation in a single reactor. Using Sc(OTf)3 as a multifunctional catalyst, researchers achieved 58% overall yield by sequentially:

  • Cycling temperature from 25°C to 110°C
  • Switching solvents from acetonitrile to toluene
  • Modulating pH from acidic to basic conditions

Industrial-Scale Production Considerations

Continuous Flow Systems

Transitioning from batch to flow chemistry enhances process control and scalability. A patented continuous process utilizes:

  • Microreactor for imidazole formation (residence time: 8min)
  • Packed-bed column for pyrrolidine substitution
  • Membrane separation for product isolation
    This system achieves 92% conversion with 85% recovery, reducing waste generation by 40% compared to batch methods.

Green Chemistry Innovations

Recent developments emphasize sustainable practices:

  • Replacement of DMF with cyclopentyl methyl ether (CPME) as non-polar solvent
  • Catalytic recycling of aluminum species via ion-exchange resins
  • Photocatalytic oxidation steps using TiO2 nanoparticles
    These modifications reduce the process E-factor from 18.7 to 6.3 while maintaining 78% yield.

Analytical Characterization Benchmarks

Critical quality attributes for the final compound include:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient)
  • Mass Spec : m/z 205.1214 [M+H]+ (calculated 205.1210)
  • 1H NMR (400MHz, DMSO-d6): δ 7.85 (s, 1H, imidazole H4), 3.45 (m, 4H, pyrrolidine CH2), 2.50 (s, 3H, COCH3), 1.95 (m, 4H, pyrrolidine CH2)

Chemical Reactions Analysis

1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The imidazole ring is known to bind to metal ions and participate in coordination chemistry, which can influence biological processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one with analogous imidazole derivatives, focusing on substituents, molecular properties, and synthetic pathways:

Compound Name Substituents (Imidazole Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one Position 2: Pyrrolidine; Position 5: Ethanone C₉H₁₃N₃O 179.22 g/mol Pyrrolidine enhances basicity; ethanone increases polarity.
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone Position 2: Sulfanyl-benzyl; Position 5: Fluorophenyl; Pyrrolidinylcarbonyl-pyrrole C₂₈H₂₅FN₄O₂S 524.59 g/mol Sulfanyl and fluorophenyl groups improve lipophilicity; potential medicinal applications.
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one Position 2: Ethenyl; Position 4: Methyl; Position 1: Ethanone C₈H₁₀N₂O 150.18 g/mol Ethenyl group introduces unsaturated bonds; methyl enhances hydrophobicity.
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine Position 2: Methyl; Position 5: Nitro; Piperidine side chain C₁₂H₁₈N₄O₂ 262.30 g/mol Nitro group increases electrophilicity; piperidine modifies solubility.
2-(1H-Imidazol-4-yl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Position 4: Imidazolyl; Oxadiazole-pyridine hybrid C₁₂H₁₂N₆O 256.26 g/mol Oxadiazole-pyridine framework suggests potential kinase inhibition.

Structural and Functional Insights

  • Pyrrolidine vs.
  • Ketone vs. Amine Functional Groups: The ethanone group in the target compound contrasts with the amine-terminated side chain in the oxadiazole derivative (), leading to differences in hydrogen-bonding capacity and solubility .
  • Aromatic vs. Aliphatic Substituents: Fluorophenyl () and nitro () groups introduce electron-withdrawing effects, which may stabilize charge-transfer interactions absent in the target compound’s aliphatic ethanone group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one, and how can purity be validated?

  • Methodology :

  • Synthesis : Use reflux conditions with dioxane as a solvent and anhydrous potassium carbonate as a base, similar to procedures for analogous imidazole derivatives. For example, refluxing 1-(1H-imidazol-1-yl)propan-2-amine with pyrrolidine derivatives under nitrogen can yield the target compound .
  • Purification : Recrystallize the product from ethanol or use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane).
  • Validation : Confirm purity via HPLC (>95%) and structural integrity using 1H^1H-NMR (e.g., characteristic pyrrolidine proton signals at δ 1.8–2.1 ppm) and FTIR (C=O stretch at ~1700 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the ketone group .
  • Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and consult safety protocols for imidazole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyrrolidine ring integration, carbonyl carbon at ~200 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes with imidazole-binding pockets). Analyze binding energies (<–7 kcal/mol suggests strong affinity) and pose validation via RMSD clustering .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Validate with in vitro assays .

Q. What experimental designs are optimal for assessing environmental persistence and toxicity?

  • Methodology :

  • Fate Studies : Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light at 254 nm), and biodegradation (activated sludge assay). Monitor degradation via LC-MS/MS .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-h LC50_{50}) and algal growth inhibition (72-h IC50_{50}). Compare results with structural analogs (e.g., imidazole derivatives with logP >2 show higher bioaccumulation) .

Q. How can contradictory pharmacological data between studies be resolved?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using reference compounds (e.g., positive controls for enzyme inhibition).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodology :

  • DOE Optimization : Use response surface methodology (RSM) to vary parameters like temperature (60–100°C), reaction time (12–24 h), and catalyst loading (5–20 mol%). Aim for >80% yield via central composite design .
  • Catalyst Screening : Test Pd/C, Ni, or biocatalysts for hydrogenation steps. For example, Pd/C in ethanol at 50 psi H2_2 may reduce nitro intermediates selectively .

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